![molecular formula C12H14ClNO5S B2701618 4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid CAS No. 59210-70-7](/img/structure/B2701618.png)
4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C12H14ClNO5S. This compound is known for its unique structure, which includes a chloro-substituted benzoic acid core and a sulfamoyl group attached to an oxolan-2-ylmethyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and oxolan-2-ylmethylamine.
Formation of Sulfamoyl Group: The oxolan-2-ylmethylamine is reacted with chlorosulfonic acid to form the oxolan-2-ylmethylsulfamoyl intermediate.
Coupling Reaction: The intermediate is then coupled with 4-chlorobenzoic acid under suitable conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Systems: Employing automated systems for precise control of reaction conditions and monitoring.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfamoyl group can undergo oxidation and reduction reactions, altering the compound’s properties.
Hydrolysis: The ester linkage in the oxolan-2-ylmethyl moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used.
Oxidized or Reduced Derivatives: Resulting from oxidation or reduction reactions.
Hydrolysis Products: Including the corresponding carboxylic acid and alcohol.
Scientific Research Applications
4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid is utilized in various fields of scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent due to its unique chemical properties.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid involves:
Molecular Targets: The compound may interact with specific enzymes or proteins, inhibiting their activity.
Pathways Involved: It can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-sulfamoylbenzoic acid: Lacks the oxolan-2-ylmethyl moiety.
4-Chloro-3-[(methylsulfamoyl)benzoic acid: Contains a simpler sulfamoyl group.
4-Chloro-3-[(ethylsulfamoyl)benzoic acid: Has an ethyl group instead of the oxolan-2-ylmethyl moiety.
Uniqueness
4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid is unique due to the presence of the oxolan-2-ylmethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-chloro-3-(oxolan-2-ylmethylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO5S/c13-10-4-3-8(12(15)16)6-11(10)20(17,18)14-7-9-2-1-5-19-9/h3-4,6,9,14H,1-2,5,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKNUIPYYGWRKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

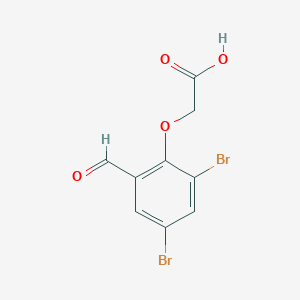
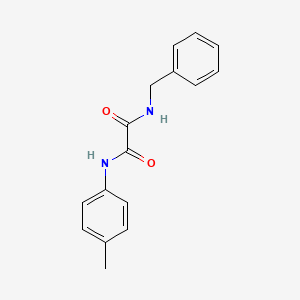
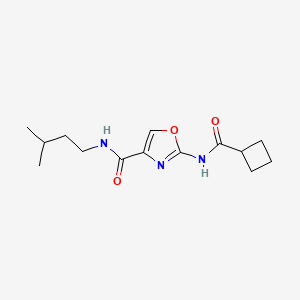

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2701544.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2701546.png)
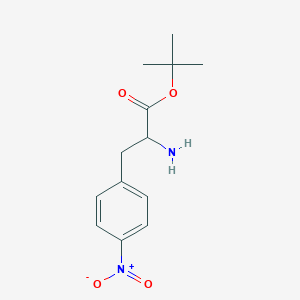
![(1S,2S,4R,5R)-6-Azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B2701552.png)
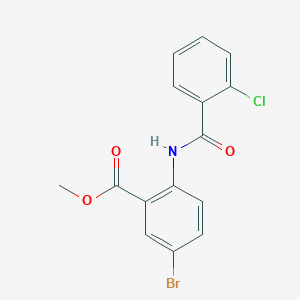
![4,4'-[(3-Nitrophenyl)methanediyl]bis(2-chloroaniline)](/img/structure/B2701555.png)
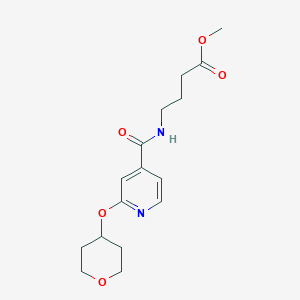
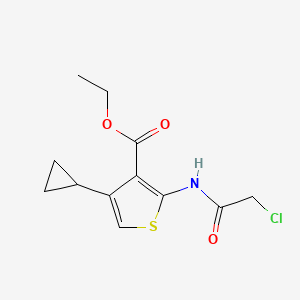
![Methyl (1R,2R)-2-[(1S,2S)-2-aminocyclopropyl]cyclopropane-1-carboxylate;hydrochloride](/img/structure/B2701558.png)
